molecular formula C13H20N4O8 B605840 Azido-PEG3-succinimidyl carbonate CAS No. 2110448-98-9

Azido-PEG3-succinimidyl carbonate

Cat. No. B605840
M. Wt: 360.32
InChI Key: RIGURCMIYKOKGN-UHFFFAOYSA-N
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Description

Azido-PEG3-succinimidyl carbonate is a PEG linker that contains azide and succinimidyl carbonate moieties . It has a molecular formula of C13H20N4O8 and a molecular weight of 360.3 g/mol . It is commonly used in laboratory chemicals .


Synthesis Analysis

The succinimidyl carbonate group in Azido-PEG3-succinimidyl carbonate readily reacts with amines to form carbamate . This compound supports custom synthesis and is available in high purity .


Molecular Structure Analysis

The molecular structure of Azido-PEG3-succinimidyl carbonate consists of a PEG linker, an azide group, and a succinimidyl carbonate group . The PEG linker increases the water solubility of the compound .


Chemical Reactions Analysis

The azide group in Azido-PEG3-succinimidyl carbonate can undergo copper-catalyzed Click Chemistry reactions with alkynes . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles .


Physical And Chemical Properties Analysis

Azido-PEG3-succinimidyl carbonate has a molecular weight of 360.3 g/mol and a molecular formula of C13H20N4O8 .

Scientific Research Applications

1. Reversible "Click" PEGylation

Azido-PEG3-succinimidyl carbonate (SC) plays a crucial role in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker and a terminal alkyne for "click" chemistry. This method enables reversible conjugation to amines (e.g., in proteins), potentially useful in targeted drug delivery systems (Xie, Duan, & Forrest, 2010).

2. Functional Amphiphilic and Degradable Copolymers

Azido-PEG3-SC has been used for conjugation with amino derivatives and grafting to azido-functional aliphatic polyesters, leading to the development of functional amphiphilic and degradable copolymers. These are significant for biomedical applications, including drug delivery (Freichels et al., 2011).

3. Synthesis of Sustained-Release Prodrugs

In the field of pharmacology, azido-PEG3-SC has been utilized in the synthesis of sustained-release prodrugs, demonstrating potential for improved drug retention and pharmacokinetics (Li et al., 2010).

4. Development of Biodegradable Polymers for Drug Conjugation

This compound aids in developing azido-carrying biodegradable polymers postfunctionalized with alkynyl compounds for potential use in drug delivery systems (Hu et al., 2013).

5. Dynamic Control of Cell Adhesion

Azido-PEG3-SC is used for reversible conjugation of PEG via a photocleavable linker, enabling dynamic control of cell adhesion on substrates. This technology is valuable in tissue engineering and basic biology (Kaneko et al., 2011).

6. Photografting Methodology for Nanocarriers

A photografting methodology using azido-PEG3-SC on copolymers for the targeting of specific cells is developed. This approach is crucial in the preparation of nanocarriers for biomedical applications (Pourcelle et al., 2009).

7. Vibrational Signaling in Molecular Electronics

Azido-PEG-succinimidyl ester oligomers, including azido-PEG3-SC, show potential in developing new signal transduction strategies for molecular electronics and biochemistry, given their ability for vibrational energy transport (Lin & Rubtsov, 2012).

8. Novel Polymer Drug Carrier Systems

Azido-PEG3-SC is utilized in synthesizing novel water-soluble polymer drug carrier systems based on biodegradable poly(ethylene glycol) block copolymers, aiding in the effective delivery of anti-cancer drugs (Pechar et al., 2000).

Safety And Hazards

Azido-PEG3-succinimidyl carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Azido-PEG3-succinimidyl carbonate is a PEG linker that is commonly used in laboratory chemicals . It supports custom synthesis and is available in high purity . Future directions could involve exploring its potential applications in other areas of research.

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O8/c14-16-15-3-4-21-5-6-22-7-8-23-9-10-24-13(20)25-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGURCMIYKOKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-succinimidyl carbonate

CAS RN

2110448-98-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110448-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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